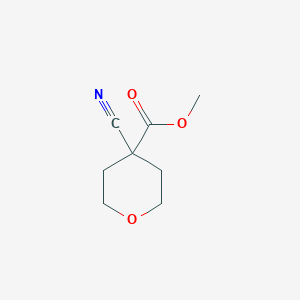

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587389 | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-30-8 | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyanooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is a robust and efficient synthetic pathway commencing from readily available starting materials: methyl cyanoacetate and bis(2-chloroethyl) ether. This guide will delve into the mechanistic underpinnings of the key reaction, provide a detailed experimental protocol, and discuss the critical parameters influencing the reaction's success. Furthermore, it will cover the characterization of the final product and address potential challenges and side reactions. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering them a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to act as a stable, non-aromatic, and conformationally flexible core, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The incorporation of a quaternary center bearing both a cyano and a carboxylate group, as seen in this compound, offers synthetic chemists a versatile handle for further molecular elaboration, making it a highly sought-after intermediate in the construction of complex molecular architectures.

This guide will focus on a direct and scalable synthetic approach that leverages the reactivity of an active methylene compound in a base-mediated cyclization reaction.

The Core Synthetic Strategy: Base-Catalyzed Cycloalkylation

The most direct and industrially scalable approach to this compound involves the base-catalyzed cycloalkylation of methyl cyanoacetate with bis(2-chloroethyl) ether. This method is predicated on the sequential alkylation of the acidic α-carbon of the cyanoacetate.

Mechanistic Rationale

The reaction proceeds through a two-step nucleophilic substitution mechanism, culminating in an intramolecular cyclization. The causality behind the experimental choices is rooted in facilitating these key transformations while minimizing potential side reactions.

Step 1: Deprotonation and First Alkylation. The reaction is initiated by the deprotonation of methyl cyanoacetate at the α-carbon by a suitable base. The pKa of the α-proton is sufficiently low to be abstracted by a moderately strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbons of bis(2-chloroethyl) ether in an SN2 reaction, displacing a chloride ion and forming a mono-alkylated intermediate.

Step 2: Second Deprotonation and Intramolecular Cyclization. The remaining α-proton on the mono-alkylated intermediate is then abstracted by the base, generating a new carbanion. This sets the stage for the crucial ring-forming step: an intramolecular SN2 reaction where the carbanion attacks the second chloroethyl moiety, displacing the final chloride ion and forging the tetrahydropyran ring.

The choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing with the carbanion in attacking the electrophile. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to drive the reaction to completion.

Caption: Overview of the synthetic pathway.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and characterization to ensure the desired product is obtained with high purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| Methyl Cyanoacetate | 105-34-0 | 99.09 g/mol | 1.0 |

| Bis(2-chloroethyl) ether | 111-44-4 | 143.01 g/mol | 1.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 2.2 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | - |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 g/mol | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Dispersion of Base: Anhydrous DMF is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil) in portions. The suspension is stirred to ensure uniform dispersion.

-

Addition of Methyl Cyanoacetate: Methyl cyanoacetate is added dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath). The addition rate should be controlled to maintain the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Addition of Bis(2-chloroethyl) ether: A solution of bis(2-chloroethyl) ether in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a colorless oil.

Caption: Step-by-step experimental workflow.

Characterization of Methyl 4-cyanotetetrahydro-2H-pyran-4-carboxylate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Property | Value |

| CAS Number | 362703-30-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Colorless oil or solid[1] |

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.90-3.80 (m, 2H, -OCH₂-), 3.80-3.70 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 2.20-2.10 (m, 2H, -CH₂-), 2.05-1.95 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 168.5 (C=O), 118.0 (CN), 65.0 (-OCH₂-), 53.0 (-OCH₃), 45.0 (quaternary C), 35.0 (-CH₂-).

-

Infrared (IR, neat): ν (cm⁻¹) ~2240 (C≡N stretch), ~1745 (C=O ester stretch), ~1100 (C-O-C ether stretch).

-

Mass Spectrometry (EI): m/z (%) 169 (M⁺), 140, 110, 81.

Potential Side Reactions and Troubleshooting

While the described synthesis is generally robust, several side reactions can occur, impacting the yield and purity of the final product.

-

Dialkylation: Incomplete second alkylation can lead to the formation of the mono-alkylated intermediate. Ensuring a sufficient excess of base and adequate reaction time can mitigate this.

-

Elimination: Under strongly basic conditions, elimination reactions of the chloroethyl moieties can compete with substitution, leading to the formation of vinyl ethers. Maintaining a controlled temperature can help minimize this side reaction.

-

Hydrolysis: The presence of water can lead to the hydrolysis of the ester and nitrile functionalities, especially during the work-up. The use of anhydrous solvents and reagents is crucial.

Should the reaction stall or produce a complex mixture of products, it is advisable to re-evaluate the purity of the starting materials and the dryness of the reaction setup.

Conclusion

The base-catalyzed cycloalkylation of methyl cyanoacetate with bis(2-chloroethyl) ether provides a direct and efficient pathway for the synthesis of this compound. This technical guide has outlined the key mechanistic considerations, a detailed experimental protocol, and characterization data to enable researchers to successfully prepare this valuable synthetic intermediate. By understanding the underlying principles and potential challenges, scientists can effectively utilize this methodology in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Introduction

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a tetrahydropyran ring substituted with both a nitrile and a methyl ester group at the C4 position, offers a versatile scaffold for the development of complex molecular architectures, including spirocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application in synthesis, purification, formulation, and computational modeling.

This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices and provides field-proven insights into its handling and application, ensuring a holistic understanding for the discerning scientific audience.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a disubstituted cyclic ether, with its core properties dictated by the interplay between the polar functional groups and the nonpolar aliphatic ring.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-cyanooxane-4-carboxylate | [1] |

| CAS Number | 362703-30-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(CCCOC1)C#N | - |

| InChI Key | ZOCVBMSJKWEGQO-UHFFFAOYSA-N | [1] |

Physicochemical Properties: Calculated and Experimental

A compound's behavior in both biological and chemical systems is governed by its physical properties. Below is a summary of both computationally predicted and experimentally observed values, which together provide a robust profile of the molecule.

Table 2.1: Calculated Physicochemical Properties

Computational models are invaluable for initial screening and for predicting behavior when experimental data is unavailable. These values are derived from the molecule's structure using established algorithms.

| Property | Predicted Value | Significance in Drug Discovery & Synthesis |

| LogP (Octanol-Water Partition Coefficient) | 0.48 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2][3] |

| Topological Polar Surface Area (TPSA) | 59.32 Ų | Suggests good potential for oral bioavailability and cell membrane transport. |

| Hydrogen Bond Acceptors | 4 | (1 Nitrile N, 2 Ester O) - Influences solubility and interaction with biological targets. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain intermolecular interactions. |

| Rotatable Bonds | 1 | Low conformational flexibility can be advantageous for binding affinity. |

Table 2.2: Experimental Physicochemical Properties

Experimental data provides the ground truth for a compound's physical characteristics.

| Property | Value | Remarks |

| Physical State | Solid | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Moderate solubility in water. | The calculated LogP value suggests a balance of polar and non-polar characteristics, consistent with broad solubility in common organic solvents and limited solubility in purely aqueous media.[4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups—nitrile and ester—provide distinct and easily identifiable signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is dominated by two key absorbances. A sharp, strong peak is expected around 2240-2260 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[5] A very strong absorbance between 1735-1750 cm⁻¹ corresponds to the C=O stretch of the saturated methyl ester.[6][7] Additionally, two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region, confirming the ester and ether linkages.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show a sharp singlet at approximately δ 3.7-3.8 ppm corresponding to the three protons of the methyl ester (-OCH₃). The eight protons on the tetrahydropyran ring will appear as complex multiplets in the upfield region, typically between δ 1.5-4.0 ppm .

-

¹³C NMR : Key signals include the nitrile carbon (C≡N) around δ 118-120 ppm and the ester carbonyl carbon (C=O) near δ 170 ppm . The quaternary carbon at C4 will be further downfield than the other ring carbons. The methyl ester carbon will appear around δ 52 ppm .

-

-

Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecular ion peak [M]⁺ is expected at m/z = 169 . Common fragmentation patterns would include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 138, or loss of the entire carbomethoxy group (•COOCH₃) resulting in a fragment at m/z = 110.[8][9] Ring-opening fragmentation is also a probable pathway.[10]

Key Experimental Protocols

To ensure reproducibility and accuracy in research, standardized protocols for determining critical physicochemical properties are essential. The following sections detail validated methodologies.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and a key predictor of its pharmacokinetic behavior. The shake-flask method remains the gold standard for its determination.[11][12]

Causality: This method directly measures the partitioning of the compound between a lipid-mimicking phase (n-octanol) and an aqueous phase, providing a direct, empirical value for its distribution behavior in biological systems.[12]

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the pre-saturated n-octanol/buffer mixture.

-

Equilibration: Vigorously shake the mixture in a separatory funnel for 30 minutes to ensure complete partitioning. Allow the phases to separate completely for at least 24 hours at a constant temperature (25 °C).

-

Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[13]

Caption: Workflow for experimental LogP determination.

Protocol 2: Aqueous Solubility Determination

Solubility dictates how a compound can be formulated for assays and administered in vivo. The shake-flask method is also a reliable approach here.

Causality: This protocol establishes the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. This is a fundamental property for any downstream application.[14]

Methodology:

-

Sample Addition: Add an excess amount of solid this compound to a known volume of purified water (or buffer of choice) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

-

Quantification: Determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

Synthesis and Purity

Understanding the synthesis provides context on potential impurities. A common route to the parent acid, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, involves a variation of the Strecker synthesis starting from tetrahydro-4H-pyran-4-one. The final esterification step yields the title compound.

Causality: The choice of a Strecker-type reaction is efficient for installing both the amino (subsequently converted to cyano) and carboxylic acid precursors in a single step. The final esterification is a standard, high-yielding transformation.

Caption: Generalized synthetic pathway.

Purity Assessment: Purity is paramount and is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by quantitative NMR (qNMR). Potential impurities could include the starting carboxylic acid or byproducts from the Strecker reaction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its functional groups.

-

Handling: As with all chemicals, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

-

Toxicity: Nitrile-containing compounds can have toxicological implications. While the risk from this specific molecule is not fully characterized, it should be handled with care.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. With a balanced lipophilicity (LogP ≈ 0.48), significant polarity (TPSA ≈ 59 Ų), and characteristic spectroscopic signatures, it is well-suited for applications in medicinal chemistry and materials science. This guide provides the foundational data and experimental context necessary for scientists to confidently and effectively utilize this versatile molecule in their research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15606290, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university server, specific URL not available.

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

CAS Number: 362703-30-8 Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol

This technical guide provides a comprehensive overview of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical significance, synthesis, reactivity, and safe handling.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery.[1] It is often employed as a bioisosteric replacement for cyclohexane rings to modulate physicochemical properties. The introduction of an oxygen atom into the carbocyclic ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile and enhancing target binding interactions.[1] this compound is a bifunctional building block, incorporating both a nitrile and a methyl ester at a quaternary center, offering multiple avenues for synthetic elaboration.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 362703-30-8 | [2][3] |

| Molecular Formula | C₈H₁₁NO₃ | [2][3] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| LogP | 0.47978 | [4] |

| Polar Surface Area | 59.32 Ų | [4] |

Safety & Handling

A dedicated Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[1]

Hazard Summary:

-

GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

-

Signal Word: Warning.[1]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes.[1]

Storage and Stability:

-

Store at room temperature in an inert atmosphere.[1]

-

The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from the commercially available Tetrahydro-2H-pyran-4-carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Causality behind Experimental Choices:

-

Esterification: The first step is a standard Fischer esterification or an alkylation of the carboxylate. Using methanol with a catalytic amount of strong acid is a classic and cost-effective method.[5] An alternative, high-yielding protocol involves the use of dimethyl sulfate with a base like potassium carbonate in a polar aprotic solvent.[6] This avoids the need to remove water from an equilibrium reaction.

-

α-Cyanation: The introduction of a cyano group at the α-position to the ester is the key challenge. This requires the formation of an enolate from methyl tetrahydropyran-4-carboxylate, followed by quenching with an electrophilic cyanating agent.[7] Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or tosyl cyanide (TsCN) are commonly used for this purpose under basic conditions.[7][8] This strategy avoids the direct use of highly toxic cyanide salts.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Methyl tetrahydropyran-4-carboxylate (Precursor) This protocol is adapted from a published procedure.[6]

-

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

After cooling to room temperature, remove the inorganic salts by filtration and wash the filter cake with acetone.

-

Combine the filtrates and concentrate under reduced pressure to afford methyl tetrahydropyran-4-carboxylate. The product is often of sufficient purity (yields reported up to 99%) to be used in the next step without further purification.[6]

Protocol 3.2.2: Proposed Synthesis of this compound This is a hypothetical protocol based on general methods for α-cyanation of esters and requires experimental validation.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve methyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) to generate the ester enolate. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq), in anhydrous THF.

-

Add the solution of the cyanating agent dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target compound.

Spectroscopic Characterization

Note: Publicly available, detailed spectroscopic data for this compound is limited. The following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR:

-

Methyl Ester (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm.

-

Tetrahydropyran Protons: Complex multiplets are expected in the range of δ 1.8-2.2 ppm (axial and equatorial protons at C3/C5) and δ 3.5-4.0 ppm (axial and equatorial protons at C2/C6 adjacent to the ring oxygen).[6] The absence of a proton at C4 will simplify the spectrum compared to its precursor.

¹³C NMR:

-

Nitrile Carbon (-C≡N): Expected in the region of δ 115-120 ppm.

-

Ester Carbonyl (C=O): Expected around δ 168-172 ppm.

-

Quaternary Carbon (C4): A peak for the C4 carbon, attached to both the cyano and carboxylate groups, would be expected around δ 45-55 ppm.

-

Methyl Ester Carbon (-OCH₃): Expected around δ 52-54 ppm.

-

Tetrahydropyran Carbons: Carbons C2/C6 (adjacent to oxygen) are expected around δ 65-70 ppm, while carbons C3/C5 would appear further upfield around δ 30-35 ppm.

IR Spectroscopy:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹.

-

Ester Carbonyl (C=O) stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹.

-

C-O stretches (ether and ester): Strong bands are expected in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 169 would be expected for the molecular ion.

-

Key Fragmentation: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃, M-31) to give a peak at m/z = 138, and the loss of the carbomethoxy group (-COOCH₃, M-59) to give a peak at m/z = 110.[9]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate for creating more complex molecular architectures, particularly those containing spiropiperidine moieties which are of interest in drug discovery.[10]

Key Chemical Transformations

Caption: Key reactions of this compound.

Protocol 4.1.1: Hydrolysis to Tetrahydropyran-4-carboxylic acid This protocol is based on a procedure described in a patent.[5]

-

In a glass vessel equipped with a stirrer and thermometer, charge this compound (0.85 g, 5.0 mmol) and 6 mol/L hydrochloric acid (3.5 mL, 21 mmol).

-

Heat the mixture to 100 °C and stir for 7 hours.

-

Upon completion, the reaction yields tetrahydropyran-4-carboxylic acid. The patent reports a reaction yield of 78% as determined by gas chromatography.[5]

Causality and Field Insights: This reaction proceeds via the hydrolysis of both the nitrile and the ester functionalities. Under harsh acidic conditions, the nitrile is first hydrolyzed to a carboxylic acid, and the methyl ester is saponified. The subsequent decarboxylation of the resulting geminal dicarboxylic acid intermediate readily occurs at elevated temperatures to afford the final product. This transformation provides a route from the C4-difunctionalized pyran to a C4-monofunctionalized scaffold.

Potential Applications in Drug Discovery

While specific examples citing CAS 362703-30-8 in the synthesis of named clinical candidates are not prominent in the literature, the structural motif is highly relevant. The reduction of the nitrile to a primary amine would yield a 4-(aminomethyl)-4-(carbomethoxy)tetrahydropyran. This structure is a key fragment for building spiropiperidine systems, which are integral to a number of biologically active compounds, including inhibitors of Janus kinase (JAK).[4][10] The ability to orthogonally manipulate the amine and ester groups allows for the divergent synthesis of compound libraries for screening.

Conclusion

This compound is a strategically important building block for medicinal chemistry. Its tetrahydropyran core offers favorable ADME properties, while its geminal cyano and ester groups provide versatile synthetic handles for the construction of complex molecules, particularly spirocyclic systems. While detailed synthetic and spectroscopic data in the public domain are sparse, established chemical principles allow for the confident prediction of its synthesis, characterization, and reactivity. This guide provides a foundational understanding for researchers looking to incorporate this valuable intermediate into their synthetic programs.

References

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

-

Bonnet, D., et al. (2011). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 9, 393-413. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof. Google Patents.

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

PubMed. (2012, November 16). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved January 17, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved January 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. University of California, Los Angeles. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

-

PubMed. (2023, December 5). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed. Retrieved January 17, 2026, from [Link]

-

PubMed. (2017, April 7). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. PubMed. Retrieved January 17, 2026, from [Link]

-

bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepress. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 17, 2026, from [Link]

-

Google Patents. (n.d.). US Patent for ( 12 ) United States Patent. Google Patents. Retrieved January 17, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, ethyl ester. SpectraBase. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Retrieved January 17, 2026, from [Link]

-

European Patent Office. (n.d.). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Retrieved January 17, 2026, from [Link]

-

PubMed. (2014, June 26). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. PubMed. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. globethesis.com [globethesis.com]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Definitive Guide to the Structural Elucidation of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate

A Senior Application Scientist's Perspective on Modern Analytical Workflows

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth technical exploration of the methodologies employed to elucidate the structure of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest. We will navigate through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice, thereby providing a robust framework for researchers, scientists, and professionals in drug development.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic techniques, the initial step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational data provides the first clues to the molecule's composition and potential structural features like rings and double bonds.

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound. For this compound, the expected molecular formula is C₈H₁₁NO₃.[1][2] This corresponds to a molecular weight of 169.18 g/mol .[1]

High-resolution mass spectrometry (HRMS) is a powerful technique to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the target compound.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: The exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) is determined and used to calculate the elemental composition using specialized software.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent (DBE), indicates the number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula using the following equation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₁₁NO₃: DoU = 8 + 1 - (11/2) + (1/2) = 4

A degree of unsaturation of four suggests the presence of a combination of rings and/or double/triple bonds. In the proposed structure, this is accounted for by one ring (the tetrahydropyran ring), one double bond (the carbonyl group of the ester), and two double bonds (the nitrile group, C≡N).

Spectroscopic Interrogation: A Multi-faceted Approach

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular puzzle.[4][5][6] Each technique provides unique and complementary information about the compound's functional groups and connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an essential first step in identifying the functional groups present in a molecule.

Expected IR Absorptions for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| C≡N (Nitrile) | 2250 - 2200 | A sharp, medium intensity peak indicating the presence of a nitrile group. |

| C=O (Ester) | 1750 - 1735 | A strong, sharp peak characteristic of a saturated ester carbonyl. |

| C-O (Ester) | 1250 - 1000 | Strong absorptions corresponding to the C-O stretching vibrations. |

| C-O-C (Ether) | 1150 - 1085 | A characteristic C-O stretching band for the cyclic ether. |

| C-H (sp³ hybridized) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the tetrahydropyran ring and the methyl group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the carbon skeleton and the connectivity of atoms.[7] A combination of 1D and 2D NMR experiments is employed for a comprehensive analysis.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | m | 2H | H-2, H-6 (axial) | Protons adjacent to the ring oxygen are deshielded. |

| ~3.7 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~3.4 - 3.6 | m | 2H | H-2, H-6 (equatorial) | Protons adjacent to the ring oxygen. |

| ~2.0 - 2.2 | m | 2H | H-3, H-5 (axial) | Methylene protons adjacent to the quaternary carbon. |

| ~1.8 - 2.0 | m | 2H | H-3, H-5 (equatorial) | Methylene protons adjacent to the quaternary carbon. |

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbons in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8][9][10][11][12]

Predicted ¹³C NMR and DEPT-135 Spectral Data:

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~170 | Absent | C=O (Ester) | Quaternary carbonyl carbon, highly deshielded. |

| ~118 | Absent | C≡N (Nitrile) | Quaternary nitrile carbon. |

| ~67 | Negative | C-2, C-6 | Carbons adjacent to the ring oxygen. |

| ~53 | Positive | -OCH₃ | Methyl carbon of the ester. |

| ~45 | Absent | C-4 | Quaternary carbon attached to the nitrile and ester groups. |

| ~35 | Negative | C-3, C-5 | Methylene carbons of the pyran ring. |

Experimental Protocol: 1D NMR Spectroscopy (¹H, ¹³C, DEPT)

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The appropriate pulse programs are used to acquire the ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

2D NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). In our target molecule, COSY would show correlations between the protons on C-2 and C-3, and between the protons on C-5 and C-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[13][14][15][16][17] This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[13][18][19][20][21] This is a key experiment for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons of the ester group would show an HMBC correlation to the carbonyl carbon.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry not only confirms the molecular weight but also provides structural information through analysis of fragmentation patterns.[3][22][23] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[24][25]

Expected Fragmentation Pattern:

The fragmentation of cyclic ethers often involves the loss of side chains.[26] For this compound, key fragmentation pathways could include:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺

-

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

-

Cleavage of the tetrahydropyran ring: This can lead to various characteristic fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: A dilute solution of the sample is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The sample travels through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process is the integration of all collected data. The molecular formula from HRMS and elemental analysis provides the atomic building blocks. IR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously assembled using the wealth of information from 1D and 2D NMR experiments. Finally, the fragmentation pattern observed in the mass spectrum must be consistent with the proposed structure.

By systematically applying this multi-technique approach, the structure of this compound can be determined with a high degree of confidence, a critical requirement in the rigorous field of drug development and chemical research.

References

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

-

Fiveable. DEPT-135 Definition. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

-

National Center for Biotechnology Information. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Pharma Knowledge Forum. Pharmaceuticals Structural Elucidation: How to Make Strategy. [Link]

-

Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. [Link]

-

The Australian National University. Structure Elucidation in Chemistry. [Link]

-

University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. [Link]

-

YouTube. Introduction to HMBC. [Link]

-

Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

Columbia University. HSQC and HMBC. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high- lights. [Link]

-

SlidePlayer. Structure Elucidation. [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

-

YouTube. What Is HSQC NMR? - Chemistry For Everyone. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. karary.edu.sd [karary.edu.sd]

- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. fiveable.me [fiveable.me]

- 12. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

- 21. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 22. pittcon.org [pittcon.org]

- 23. Mass Spectrometry [www2.chemistry.msu.edu]

- 24. researchgate.net [researchgate.net]

- 25. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 26. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis strategies, analytical characterization, and its significant applications, particularly in the realm of medicinal chemistry.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a tetrahydropyran ring, a nitrile group, and a methyl ester functionality. This unique combination of functional groups makes it a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 169.18 g/mol | [1][2][3] |

| CAS Number | 362703-30-8 | [1][3] |

| Appearance | Solid | [1] |

| Synonyms | Methyl 4-cyanooxane-4-carboxylate, 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid methyl ester | [1] |

Chemical Structure:

The structure of this compound is presented below. The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. The C4 position is quaternary, substituted with both a cyano group and a methoxycarbonyl group.

Caption: 2D structure of this compound.

Synthesis Strategies

Conceptual Synthesis Workflow:

A likely synthetic route would involve the reaction of an appropriate aldehyde, a β-ketoester, and a source of cyanide, often in the presence of a base catalyst. This type of reaction, a variation of the Hantzsch pyridine synthesis, can be adapted for the synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyran.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization: A Predictive Overview

For a researcher, robust analytical characterization is paramount. While specific spectral data for this compound is not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group of the ester and the methylene protons of the tetrahydropyran ring. The protons on the ring would likely appear as complex multiplets due to spin-spin coupling.

-

~3.7 ppm (singlet, 3H): This signal would correspond to the methyl protons of the ester group.

-

~1.8-2.2 ppm and ~3.5-4.0 ppm (multiplets): These regions would contain the signals for the eight methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom would be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule.

-

~170 ppm: Quaternary carbon of the carbonyl group in the methyl ester.

-

~120 ppm: Quaternary carbon of the nitrile group.

-

~60-70 ppm: Methylene carbons adjacent to the ring oxygen.

-

~52 ppm: Methyl carbon of the ester group.

-

~40-50 ppm: Quaternary C4 carbon of the ring.

-

~30-40 ppm: The remaining methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

~2240 cm⁻¹: A sharp absorption band characteristic of the C≡N stretching vibration of the nitrile group.

-

~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.

-

~1200-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester and the ether linkage in the tetrahydropyran ring.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 169. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability, and its ability to adopt a low-energy chair conformation, which can be advantageous for binding to biological targets. The tetrahydro-4H-pyran-4-one core, a related structure, is a cornerstone in modern medicinal chemistry.[4]

The presence of both a nitrile and an ester group on the C4 position of this compound provides synthetic handles for further elaboration into a diverse range of derivatives.

Potential Therapeutic Areas:

-

Oncology: Pyran derivatives have been investigated for their anti-proliferative activities against various cancer cell lines.[5]

-

Infectious Diseases: Fused 4H-pyran derivatives have been synthesized and evaluated as inhibitors of Mycobacterium bovis.[2]

-

Neurological Disorders: The tetrahydropyran ring is a key component in the development of cannabinoid receptor agonists with potential applications in pain management.[6]

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the safety information for structurally related compounds such as tetrahydropyran-4-carboxylic acid and methyl tetrahydropyran-4-carboxylate.[7]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

In case of Contact:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structural features and the established biological importance of the tetrahydropyran scaffold make it a compound of high interest for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

-

Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: [Link]

-

Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]

-

Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available at: [Link]

- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. PubMed. Available at: [Link]

-

ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

-

PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]

-

ResearchGate. Identification of the in Vitro Metabolites of 3,4-Dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; -Lapachone) in Whole Blood. Available at: [Link]

-

NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubMed. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Available at: [Link]

-

Scifiniti. 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]

-

ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Retrosynthetic Analysis and Synthesis of Methyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate

Abstract

This in-depth technical guide provides a comprehensive examination of the retrosynthetic analysis of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. Two strategic retrosynthetic pathways are delineated, leveraging fundamental organic transformations. The first approach centers on the functionalization of a pre-formed tetrahydropyran-4-one core, proceeding through a cyanohydrin intermediate. The second strategy constructs the tetrahydropyran ring via the cyclization of an acyclic precursor derived from methyl cyanoacetate. Each proposed synthetic step is supported by established chemical principles and corroborated by authoritative literature, offering a robust framework for the practical synthesis of this target molecule. Detailed experimental protocols, mechanistic considerations, and visual diagrams are provided to ensure both conceptual understanding and practical applicability.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The specific target of this guide, this compound, features a geminal cyano-ester substitution at the C4 position, presenting a unique synthetic challenge. This quaternary center necessitates a carefully considered synthetic strategy. This guide will dissect the synthetic problem through the lens of retrosynthesis, proposing two logical and viable pathways to the target molecule.

Retrosynthetic Strategy I: Functionalization of a Pre-formed Tetrahydropyran Ring

Our first retrosynthetic approach disconnects the target molecule at the C4 position, identifying tetrahydropyran-4-one as a key intermediate. This strategy isolates the challenge to the installation of the geminal cyano and carboxylate functionalities.

target [label="this compound"]; intermediate1 [label="4-Cyano-4-hydroxytetrahydro-2H-pyran"]; intermediate2 [label="Tetrahydropyran-4-one"]; precursor1 [label="Dihydropyran"];

target -> intermediate1 [label="Esterification & Oxidation"]; intermediate1 -> intermediate2 [label="Cyanohydrin Formation"]; intermediate2 -> precursor1 [label="Hydroboration-Oxidation or Acid-catalyzed hydration"]; }

Caption: Retrosynthetic analysis starting from the target molecule to simpler precursors.Forward Synthesis Based on Strategy I

The forward synthesis begins with the readily available dihydropyran.

Step 1: Synthesis of Tetrahydropyran-4-one

Tetrahydropyran-4-one can be synthesized from dihydropyran via hydroboration-oxidation or through acid-catalyzed hydration to yield tetrahydropyran-4-ol, followed by oxidation. A more direct industrial preparation involves the reaction of 3-chloropropionyl chloride with ethylene to form 1,5-dichloropentan-3-one, which is then cyclized.[1]

Step 2: Formation of 4-Cyano-4-hydroxytetrahydro-2H-pyran (Cyanohydrin Formation)

The ketone functional group of tetrahydropyran-4-one is an ideal electrophile for nucleophilic attack by a cyanide anion. This reaction, known as cyanohydrin formation, generates a new carbon-carbon bond and introduces the cyano and hydroxyl groups at the C4 position.[2] The reaction is typically carried out using a source of cyanide such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a proton source.[3]

Experimental Protocol: Cyanohydrin Formation

-

To a stirred solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water, add potassium cyanide (1.1 eq).

-

Cool the mixture to 0 °C and slowly add a solution of sodium bisulfite (1.1 eq) in water.

-

Alternatively, treat a solution of tetrahydropyran-4-one (1.0 eq) in dichloromethane with trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Stir the reaction mixture at room temperature until completion, monitored by TLC.

-

Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be purified by column chromatography.

Step 3: Oxidation of the Cyanohydrin to an α-Keto Acid

The hydroxyl group of the cyanohydrin can be oxidized to a ketone, yielding a highly reactive α-keto nitrile, which is then hydrolyzed to the corresponding α-keto acid. Various oxidizing agents can be employed for this transformation.[4]

Step 4: Esterification to Yield the Final Product

The final step involves the esterification of the α-keto acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride, to afford this compound.[5]

Retrosynthetic Strategy II: Ring Construction via Cyclization

The second retrosynthetic approach involves the formation of the tetrahydropyran ring as the key step. This strategy disconnects the C-C bonds of the ring, leading to an acyclic precursor.

target [label="this compound"]; precursor1 [label="Methyl Cyanoacetate"]; precursor2 [label="Bis(2-chloroethyl) ether"];

target -> precursor1 [label="Dialkylation"]; target -> precursor2 [label="Dialkylation"]; }

Caption: Alternative retrosynthetic approach via dialkylation of methyl cyanoacetate.Forward Synthesis Based on Strategy II

This synthetic route commences with the commercially available methyl cyanoacetate and bis(2-chloroethyl) ether.

Step 1: Synthesis of Bis(2-chloroethyl) ether

Bis(2-chloroethyl) ether can be prepared from diethylene glycol by reaction with thionyl chloride.[6] This provides the necessary diether electrophile for the subsequent cyclization step.

Step 2: Dialkylation of Methyl Cyanoacetate

The central transformation in this strategy is the dialkylation of methyl cyanoacetate with bis(2-chloroethyl) ether. The methylene protons alpha to both the cyano and ester groups in methyl cyanoacetate are acidic and can be readily removed by a base to form a stabilized carbanion.[7] This nucleophile can then undergo a double intramolecular S(_N)2 reaction with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Experimental Protocol: Cyclization Reaction

-

To a solution of a strong, non-nucleophilic base such as sodium hydride (2.2 eq) in a dry aprotic solvent like DMF or THF, add methyl cyanoacetate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of bis(2-chloroethyl) ether (1.0 eq) in the same solvent to the enolate solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to yield this compound.

Comparative Analysis of the Synthetic Strategies

| Feature | Strategy I (Functionalization) | Strategy II (Cyclization) |

| Starting Materials | Dihydropyran (readily available) | Methyl cyanoacetate, bis(2-chloroethyl) ether (commercially available) |

| Number of Steps | 4 | 2 |

| Key Transformations | Cyanohydrin formation, Oxidation, Esterification | Dialkylation/Cyclization |

| Potential Challenges | Handling of toxic cyanide reagents, control of oxidation step | Potential for polymerization of the dialkylating agent, requires strictly anhydrous conditions |

| Overall Efficiency | Potentially lower due to more steps | Potentially higher atom economy and fewer steps |

Conclusion

This technical guide has presented two cogent retrosynthetic analyses for the synthesis of this compound. Both strategies are grounded in well-established organic chemistry principles and offer viable routes to the target molecule. Strategy I, involving the functionalization of a pre-existing tetrahydropyran ring, provides a more convergent approach, with the key challenge being the controlled introduction of the geminal substituents. Strategy II, which constructs the ring through a dialkylation-cyclization reaction, is more convergent and potentially more efficient, though it may require careful optimization of reaction conditions to avoid side reactions. The choice between these two pathways will ultimately depend on the specific resources and expertise available to the synthetic chemist. Both routes, however, provide a solid foundation for the successful synthesis of this important heterocyclic building block.

References

- CN1223996A - The preparation method of two (2-chloroethyl) ethers.

- Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

- Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones.

- US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

- Accumulation of α-Keto Acids as Essential Components in Cyanide Assimilation by Pseudomonas fluorescens NCIMB 11764. PMC - NIH.

- Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacryl

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- CN101503340A - Method for synthesizing 2-chloroethyl methyl ether.

- Methyl tetrahydropyran-4-carboxyl

- Cyanohydrins. Chemistry LibreTexts.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

- EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.

- 2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof.

- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form

- Methyl 4-cyanotetrahydro-2H-pyran-4-carboxyl

- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.

- Video: Aldehydes and Ketones with HCN: Cyanohydrin Form

- PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER.

- Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.

- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid

- Methyl cyanoacet

- Synthesis from Carboxylic Acid Deriv

- C−H Cyanation of 6‐Ring N‐Containing Heteroarom

- Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver.

- CN102633682A - Continuous production process of cyanoacetate.